5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16561910
InChI: InChI=1S/C9H13ClN2.ClH/c10-5-9-6-11-7-12(9)8-3-1-2-4-8;/h6-8H,1-5H2;1H
SMILES:
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.12 g/mol

5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride

CAS No.:

Cat. No.: VC16561910

Molecular Formula: C9H14Cl2N2

Molecular Weight: 221.12 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride -

Specification

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
IUPAC Name 5-(chloromethyl)-1-cyclopentylimidazole;hydrochloride
Standard InChI InChI=1S/C9H13ClN2.ClH/c10-5-9-6-11-7-12(9)8-3-1-2-4-8;/h6-8H,1-5H2;1H
Standard InChI Key GNVKNAFHWUDSOZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C=NC=C2CCl.Cl

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises an imidazole ring substituted at the 1-position with a cyclopentyl group and at the 5-position with a chloromethyl moiety. The hydrochloride salt enhances stability and solubility in polar solvents. Key molecular parameters include:

PropertyValue
Molecular FormulaC9H14Cl2N2\text{C}_9\text{H}_{14}\text{Cl}_2\text{N}_2
Molecular Weight221.12 g/mol
CAS Registry Number1638221-38-1
XLogP3 (Predicted)2.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The cyclopentyl group contributes to lipophilicity (LogP2.1\text{LogP} \approx 2.1), favoring membrane permeability, while the chloromethyl group provides a reactive site for further functionalization .

Synthetic Routes and Optimization

Chloromethylation of Imidazole Precursors

The synthesis typically begins with a cyclopentyl-substituted imidazole precursor. Chloromethylation is achieved using chloromethyl methyl ether (MOMCl) or thionyl chloride (SOCl2\text{SOCl}_2) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–25°C. A representative procedure involves:

  • Dissolving 1-cyclopentyl-1H-imidazole in CH2Cl2\text{CH}_2\text{Cl}_2.

  • Adding MOMCl dropwise under nitrogen at 0°C.

  • Refluxing for 6 hours to ensure complete conversion.

  • Isolating the product via aqueous workup and recrystallization.

Reported yields reach 53.8% under optimized conditions. Alternative methods employ SOCl2\text{SOCl}_2, though side reactions (e.g., ring chlorination) may reduce efficiency.

Salt Formation

The free base is treated with hydrochloric acid in ethanol to form the hydrochloride salt, improving crystallinity and shelf stability.

Physicochemical Properties

While experimental data on melting point, boiling point, and density remain unreported, computational models predict:

  • Aqueous Solubility: ~5–10 mg/mL at 25°C, suitable for biological assays.

  • Thermal Stability: Decomposition above 200°C, consistent with imidazole derivatives.

  • pKa: The imidazole nitrogen has a predicted pKa6.8\text{pKa} \approx 6.8, enabling protonation under physiological conditions .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols, enabling access to structurally diverse analogs. For example:

R-NH2+C9H13ClN2R-NH-CH2Imidazole+HCl\text{R-NH}_2 + \text{C}_9\text{H}_{13}\text{ClN}_2 \rightarrow \text{R-NH-CH}_2-\text{Imidazole} + \text{HCl}

This reactivity is exploited in synthesizing kinase inhibitors and antimicrobial agents.

Biological Activity

Preliminary studies suggest interactions with:

  • Histamine Receptors: The imidazole ring mimics histamine’s structure, potentially modulating H1\text{H}_1- or H4\text{H}_4-receptor activity.

  • Cytochrome P450 Enzymes: Inhibition of CYP3A4 has been observed in vitro, though IC50 values remain unquantified .

Future Directions

Further research should prioritize:

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

  • Structure-Activity Relationships (SAR): Modifying the cyclopentyl group to optimize target selectivity.

  • Scale-Up Synthesis: Developing catalytic methods to improve yield and reduce waste.

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